1-Phenyl-3-(piperidin-1-yl)propan-1-amine
Overview
Description
1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a chemical compound with the molecular weight of 253.77 . It is also known as 3-Piperidylpropiophenon .
Molecular Structure Analysis
The molecular structure of this compound is C14H19NO . The compound is achiral, meaning it does not have a non-superimposable mirror image .Scientific Research Applications
Synthetic Applications and Pharmacological Potential
1-Phenyl-3-(piperidin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its derivatives have been explored for their potential in addressing multiple health conditions, showcasing the chemical's versatility in medicinal chemistry.
Derivative Synthesis and Pharmacological Properties : Derivatives of this compound, such as trihexyphenidyl and biperiden, have been synthesized and studied for their pharmacological properties. These derivatives find applications in treating conditions like Parkinson's disease and as antispasmodic agents R. Vardanyan, 2018.
Low-Density Lipoprotein (LDL) Receptor Upregulation : A practical synthesis method for a compound acting as an upregulator of the LDL receptor was developed, showcasing the application of this compound derivatives in cardiovascular research Tatsuya Ito et al., 2002.
Anticancer Research : Novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and demonstrated antiproliferative activity against human leukemia cells. This highlights the compound's role in developing new anticancer agents K. Vinaya et al., 2011.
Antibacterial Activity : Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from this compound showed significant antibacterial activity. This approach highlights the compound's utility in developing new antibacterial agents Ram C.Merugu et al., 2010.
Chemical Activation and Co-crystallization Studies
Chemical Activation by Formaldehyde : Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products offer insights into the compound's reactivity and potential implications in food chemistry P. Nikolov et al., 2010.
Co-crystallization with Antipsychotic Agents : Co-crystallization studies involving this compound derivatives provide valuable data for understanding the molecular interactions and stability of pharmaceutical compounds Mohammed A. E. Shaibah et al., 2019.
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-(piperidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters in the brain.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in dopamine and serotonin regulation . This modulation can lead to changes in gene expression related to neurotransmitter synthesis and receptor sensitivity, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors in the brain, such as dopamine and serotonin receptors, leading to the inhibition of monoamine oxidase . This inhibition results in increased levels of neurotransmitters, which can alter gene expression and affect various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on neurotransmitter levels and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that further influence neurotransmitter levels and cellular function. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to various compartments, where it interacts with target biomolecules and influences cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is often localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and receptors, ultimately determining its biochemical and physiological effects.
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWYAQXDIBCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549822 | |
Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41208-24-6 | |
Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.